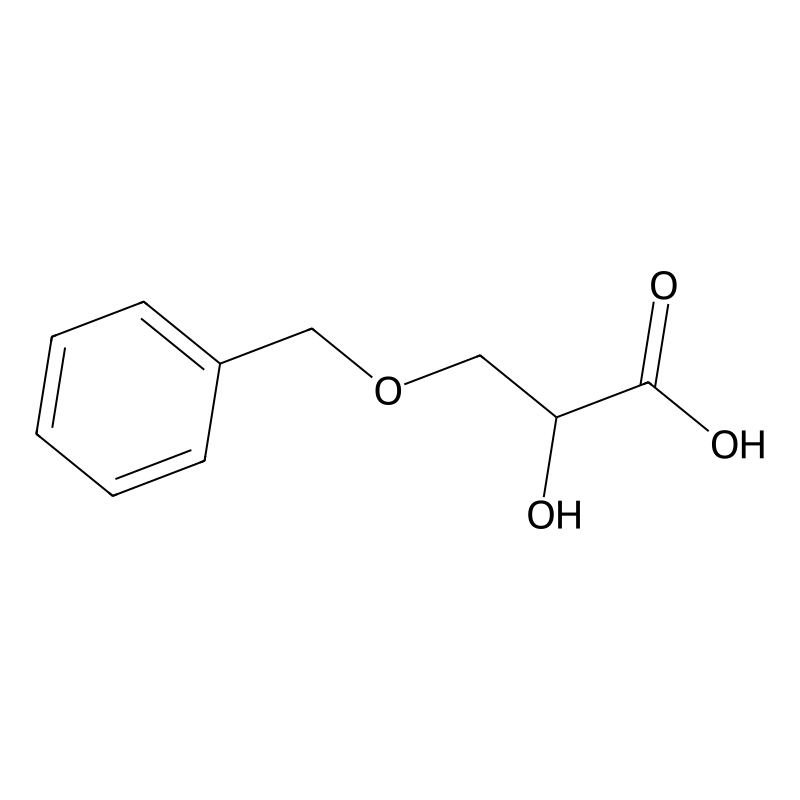3-(Benzyloxy)-2-hydroxypropanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Suzuki–Miyaura Coupling
Scientific Field: Organic Chemistry.
Summary of the Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Methods of Application: The SM coupling conditions for the use of organotrifluoroborates have been developed by Molander.
Results or Outcomes: The SM coupling gives good yields in most cases.
Synthesis of Chromane Derivatives
Scientific Field: Medicinal Chemistry.
Summary of the Application: In the context of studies on chromane derivatives as inhibitors of the salicylate synthase from M.
Methods of Application: The molecular structure of the new compound was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS.
Results or Outcomes: The new compound was isolated, characterized, and then used in the following steps to yield a new product.
Benzylic Oxidations and Reductions
Summary of the Application: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack.
Methods of Application: Oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred.
Results or Outcomes: The oxidation and reduction processes give good yields in most cases.
Pharmaceutical Intermediate
Scientific Field: Pharmaceutical Chemistry.
Summary of the Application: 3-Benzyloxybenzoic acid, a compound similar to “3-(Benzyloxy)-2-hydroxypropanoic acid”, is used as a pharmaceutical intermediate.
Methods of Application: This compound is used in the synthesis of various pharmaceutical products.
Results or Outcomes: The use of this compound as an intermediate can lead to the production of various pharmaceutical products.
Synthesis of Bioactive Natural Products
Summary of the Application: Chromane is a bicyclic scaffold, ubiquitous in a wide variety of bioactive natural products and synthetic compounds exhibiting antitumor, anti-inflammatory, antiviral, antiprotozoal, and antimicrobial effects.
Methods of Application: The synthesis of these compounds often involves cyclization reactions, such as the one used to isolate a new compound from the cyclization of "3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester".
Synthesis of Substituted Benzoic Acids
Summary of the Application: The susceptibility of alkyl side-chains to oxidative degradation is used in the synthesis of substituted benzoic acids.
Methods of Application: Such oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations catalyzed air-oxidations are preferred.
Results or Outcomes: The oxidation process gives good yields in most cases.
3-(Benzyloxy)-2-hydroxypropanoic acid is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.2 g/mol. It features a hydroxyl group (-OH) and a benzyloxy group (-O-Ph) attached to a propanoic acid backbone, making it a member of the hydroxy acids. This compound is notable for its potential applications in pharmaceuticals and organic synthesis.
There is no documented information regarding a specific mechanism of action for 3-(benzyloxy)-2-hydroxypropanoic acid in biological systems.
- Mild to moderate irritative properties to skin and eyes upon contact.
- Esterification: Reacting with alcohols can form esters, which are important in the synthesis of various organic compounds.
- Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-(benzyloxy)-2-hydroxypropyl alcohol.
- Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 3-(Benzyloxy)-2-hydroxypropanoic acid exhibits biological activity, particularly as an anti-inflammatory agent. Its structure allows it to interact with biological systems, potentially modulating pathways involved in inflammation and pain management. Specific studies have demonstrated its effectiveness in reducing inflammatory markers in vitro, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential .
The synthesis of 3-(Benzyloxy)-2-hydroxypropanoic acid can be achieved through several methods:
- Starting from Propanoic Acid: Propanoic acid can be converted into the desired compound through a series of reactions involving protection of the hydroxyl group, alkylation with benzyl bromide, followed by deprotection.
- Using Benzyloxy Alcohols: Another method involves starting from benzyloxy alcohols, which can be oxidized to yield the corresponding carboxylic acid.
- Enzymatic Synthesis: Recent advancements suggest that enzymatic methods may offer a more environmentally friendly approach to synthesizing this compound.
These methods vary in complexity and yield, allowing chemists to choose based on available resources and desired purity levels.
3-(Benzyloxy)-2-hydroxypropanoic acid has several potential applications:
- Pharmaceuticals: Its anti-inflammatory properties make it a candidate for drug development aimed at treating conditions like arthritis or other inflammatory diseases.
- Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those requiring functionalized propanoic acids.
- Cosmetics: Due to its hydroxy acid nature, it may find use in skincare formulations for its exfoliating properties.
Interaction studies involving 3-(Benzyloxy)-2-hydroxypropanoic acid primarily focus on its effects on biological systems. Preliminary studies suggest that it may interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity. Additionally, its interactions with cellular receptors warrant further investigation to understand its pharmacodynamics fully .
Several compounds share structural similarities with 3-(Benzyloxy)-2-hydroxypropanoic acid. A comparison highlights its unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Hydroxypropanoic Acid | C3H6O3 | Simpler structure; lacks benzyloxy group |
| 3-(Methoxy)-2-hydroxypropanoic Acid | C10H12O4 | Similar structure but with methoxy instead of benzyloxy |
| 4-Hydroxybenzoic Acid | C7H6O3 | Aromatic compound; used as a preservative |
While these compounds share functional groups or structural motifs, the presence of the benzyloxy group in 3-(Benzyloxy)-2-hydroxypropanoic acid imparts distinct chemical reactivity and biological activity, making it unique among hydroxy acids.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








